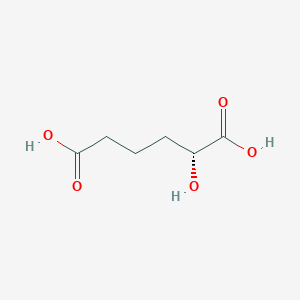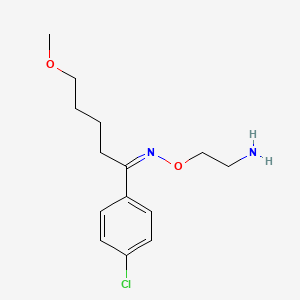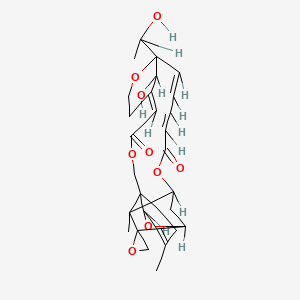
(2R)-2-hydroxyhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxyhexanedioic acid is an organic compound with the molecular formula C6H10O5 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is a derivative of hexanedioic acid, where a hydroxyl group is attached to the second carbon atom in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxyhexanedioic acid can be achieved through several methods. One common approach involves the oxidation of ®-2-hydroxyhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Enzymes such as lipases or dehydrogenases can be used to catalyze the conversion of hexanedioic acid derivatives to the desired product. These biocatalytic methods are advantageous due to their high selectivity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-hydroxyhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: Formation of 2-ketohexanedioic acid or hexanedioic acid.
Reduction: Formation of (2R)-2-hydroxyhexanol or hexanediol.
Substitution: Formation of 2-chlorohexanedioic acid or 2-aminohexanedioic acid.
Aplicaciones Científicas De Investigación
(2R)-2-hydroxyhexanedioic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-hydroxyhexanedioic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as dehydrogenases, which catalyze its conversion to other metabolites. The hydroxyl and carboxylic acid groups play crucial roles in its binding to molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-hydroxyhexanedioic acid: The enantiomer of (2R)-2-hydroxyhexanedioic acid, differing in the configuration of the hydroxyl group.
Hexanedioic acid: Lacks the hydroxyl group present in this compound.
2-hydroxyglutaric acid: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
77252-44-9 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2R)-2-hydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
Clave InChI |
OTTXIFWBPRRYOG-SCSAIBSYSA-N |
SMILES |
C(CC(C(=O)O)O)CC(=O)O |
SMILES isomérico |
C(C[C@H](C(=O)O)O)CC(=O)O |
SMILES canónico |
C(CC(C(=O)O)O)CC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
![(16Z,18Z)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B1242741.png)


